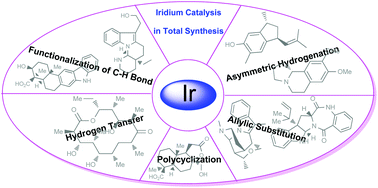Total synthesis of natural products via iridium catalysis
Organic Chemistry Frontiers Pub Date: 2017-09-18 DOI: 10.1039/C7QO00664K
Abstract
Catalysis with transition metals is a powerful synthetic tool for achieving a high degree of molecular complexity from relatively simple building blocks. Among these transition metals employed, iridium has attracted significant attention owing to its multifold roles in catalysis of various synthetically significant methodologies, and thus iridium catalysts are widely used in natural product synthesis. This review aims to comprehensively summarize recent accomplishments in total synthesis of natural products using iridium as the catalyst.

Recommended Literature
- [1] Cu–Ag/hydrotalcite catalysts for dehydrogenative cross-coupling of primary and secondary benzylic alcohols†
- [2] Modification of multi-wall carbon nanotube surfaces with poly(amidoamine) dendrons: Synthesis and metal templating†
- [3] New azobenzene-based chiral-photochromic substances with thermally stable Z-isomers and their use for the induction of a cholesteric mesophase with a phototunable helix pitch†
- [4] A coarse-grained model of ionic liquid crystals: the effect of stoichiometry on the stability of the ionic nematic phase†
- [5] The impact of a novel Chinese yam-derived polysaccharide on blood glucose control in HFD and STZ-induced diabetic C57BL/6 mice
- [6] Lanthanide ternary mixed-ligand coordination polymers as fluorescent sensors for the sensitive and selective detection of chlorogenic acid†
- [7] A facile synthesis for BeCl2, BeBr2 and BeI2†
- [8] [3+2] regioselective annulation reaction of 2-arylidene-1,3-indandiones towards synthesis of spirocyclopentenes: understanding the mechanism of γ-attack vs. α-attack using DFT studies†
- [9] Solvent-dependent strong asymmetric amplification in the catalytic enantioselective Henry reaction using the trans-N,N′-bis-biphenyl-4-ylmethyl-cyclohexane-1,2-diamine-CuCl2 complex†
- [10] A double-helix generated from a ferrocenyl-thiosemicarbazato metallo-synthon and its novel hydrogen-bonding cavities










